2-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

Catalog No.
S12696840
CAS No.
M.F
C12H16ClN3O
M. Wt
253.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]phenol;...

Product Name

2-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

IUPAC Name

2-[[(1,3-dimethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

InChI

InChI=1S/C12H15N3O.ClH/c1-9-11(8-15(2)14-9)13-7-10-5-3-4-6-12(10)16;/h3-6,8,13,16H,7H2,1-2H3;1H

InChI Key

DFTOKLKUAKSCNO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=CC=C2O)C.Cl

2-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is a chemical compound with the molecular formula C12H16ClN3OC_{12}H_{16}ClN_{3}O and a molecular weight of 253.73 g/mol. This compound features a unique structure that combines a phenolic group with a dimethylpyrazole moiety, contributing to its notable chemical reactivity and biological activity. Typically encountered as a hydrochloride salt, it enhances solubility in aqueous environments, making it suitable for various applications in biological and chemical research.

, including:

  • Oxidation: The phenolic moiety can be oxidized to form quinone derivatives.
  • Reduction: If nitro groups are present, they can be reduced to amino groups.
  • Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The reactions often require controlled conditions such as temperature and specific solvents like dimethyl sulfoxide or acetonitrile.

Research indicates that 2-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride exhibits significant biological activity. It has been investigated for its potential antiproliferative effects against various cancer cell lines. The compound may inhibit cyclin-dependent kinases, crucial for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it has shown promise in modulating various cellular pathways, suggesting potential therapeutic applications in oncology.

The synthesis of 2-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride typically involves the reaction of 1,3-dimethylpyrazole with formaldehyde and phenol under acidic conditions. Key steps include:

  • Reactants: 1,3-dimethylpyrazole, formaldehyde, and phenol.
  • Conditions: Moderate temperatures (50-70°C), acidic catalysts (e.g., hydrochloric acid), and polar solvents (e.g., ethanol or methanol).
  • Formation of Hydrochloride Salt: The final product is treated with hydrochloric acid to form the hydrochloride salt.

2-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride has diverse applications across various fields:

  • Medicinal Chemistry: Used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
  • Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
  • Biological Studies: Investigated for antimicrobial and anti-inflammatory properties.
  • Industrial

The compound's mechanism of action involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the compound's structure. Interaction studies have shown its potential to inhibit certain enzymes involved in cancer progression.

Several compounds share structural similarities with 2-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
3-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochlorideC12H16ClN3OC_{12}H_{16}ClN_{3}OSimilar structure but different pyrazole substitution
4-DimethylaminopyridineC8H10N2C_{8}H_{10}N_{2}Known for its catalytic properties in organic synthesis
1-Methyl-3-(trifluoromethyl)-1H-pyrazoleC5H4F3N2C_{5}H_{4}F_{3}N_{2}Contains trifluoromethyl group influencing reactivity

The uniqueness of 2-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride lies in its specific combination of a dimethylpyrazole moiety with a phenolic group, providing distinct chemical reactivity and biological properties not found in the other similar compounds listed. Its ability to inhibit cyclin-dependent kinases sets it apart as a potential therapeutic agent in cancer research.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

253.0981898 g/mol

Monoisotopic Mass

253.0981898 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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